4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid
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Overview
Description
4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom and a methylenedioxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the fluorinated benzoic acid derivative with the methylenedioxyphenyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is likely a preferred method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylenedioxy group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylenedioxy group can yield a corresponding carboxylic acid derivative, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylenedioxyphenyl group contribute to its unique chemical properties, which can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid: Similar structure but with a different position of the fluorine atom.
2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid: Another positional isomer with the fluorine atom in a different location.
Uniqueness
4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorine atom and the methylenedioxyphenyl group provides distinct properties that can be leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-9-2-3-10(14(16)17)11(6-9)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFIYSXPMNOLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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